Thiadiazolidinone

説明

Structure

3D Structure

特性

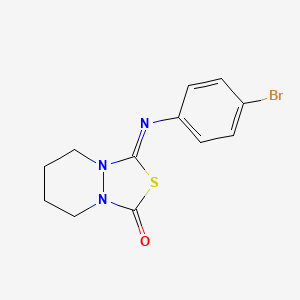

分子式 |

C12H12BrN3OS |

|---|---|

分子量 |

326.21 g/mol |

IUPAC名 |

1-(4-bromophenyl)imino-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,4-a]pyridazin-3-one |

InChI |

InChI=1S/C12H12BrN3OS/c13-9-3-5-10(6-4-9)14-11-15-7-1-2-8-16(15)12(17)18-11/h3-6H,1-2,7-8H2 |

InChIキー |

UXHCYSLUHBOEGI-UHFFFAOYSA-N |

SMILES |

C1CCN2C(=O)SC(=NC3=CC=C(C=C3)Br)N2C1 |

正規SMILES |

C1CCN2C(=O)SC(=NC3=CC=C(C=C3)Br)N2C1 |

製品の起源 |

United States |

Foundational & Exploratory

What is the basic chemical structure of thiadiazolidinone?

An In-Depth Technical Guide on the Core Chemical Structure of Thiadiazolidinones

For Researchers, Scientists, and Drug Development Professionals

Introduction to Thiadiazolidinones

Thiadiazolidinones (TDZDs) are a class of sulfur-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry, primarily as potent and specific inhibitors of Glycogen Synthase Kinase 3β (GSK-3β). Unlike the structurally related and more widely known thiazolidinediones (TZDs), such as the antidiabetic glitazones, thiadiazolidinones possess a distinct core structure that confers a different spectrum of biological activity. TDZDs are characterized as non-ATP-competitive inhibitors of GSK-3β, making them valuable tools for studying cellular pathways and potential therapeutic agents for conditions where GSK-3β is implicated, including Alzheimer's disease, neuroinflammation, and certain cancers.[1][2][3] This document provides a detailed overview of the basic chemical structure, quantitative inhibitory data, relevant experimental protocols, and the primary signaling pathway associated with thiadiazolidinones.

Basic Chemical Structure

The fundamental core of the thiadiazolidinone (TDZD) class of GSK-3β inhibitors is the 1,2,4-thiadiazolidine-3,5-dione ring system. This is a five-membered heterocycle containing two nitrogen atoms, one sulfur atom, and two carbonyl groups.

The structure is distinct from the 1,3-thiazolidine-2,4-dione core of antidiabetic glitazones. The arrangement of heteroatoms in the 1,2,4-thiadiazolidine ring is crucial for its specific, non-ATP-competitive interaction with the GSK-3β enzyme. A well-studied example is TDZD-8 (4-benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione), which serves as a prototypical compound for this class.[1][2]

Quantitative Data: GSK-3β Inhibition

This compound derivatives have been evaluated for their inhibitory potency against GSK-3β. The half-maximal inhibitory concentration (IC50) is a standard measure of this activity. The data below summarizes the reported IC50 values for TDZD-8 and more recent, potent analogs.

| Compound ID | Target Enzyme | IC50 Value (µM) | Inhibition Type | Reference |

| TDZD-8 | GSK-3β | ~2 | Non-ATP-competitive | [4] |

| PNR962 | GSK-3β | >10-fold lower than TDZD-8 | Not Specified | [2] |

| PNR886 | GSK-3β | >10-fold lower than TDZD-8 | Not Specified | [2] |

| Tideglusib | GSK-3β | 0.005 - 0.01 | Non-ATP-competitive, Irreversible | [5] |

Experimental Protocols

The primary method for quantifying the activity of this compound derivatives is the in vitro kinase assay. Below are generalized protocols for assessing GSK-3β inhibition.

GSK-3β Kinase Activity Assay (Luminescence-Based)

This protocol is based on the ADP-Glo™ Kinase Assay, which measures ADP production as a luminescent signal.[6]

A. Materials:

-

GSK-3β enzyme

-

GSK peptide substrate

-

ATP

-

Kinase Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA)

-

This compound inhibitor (dissolved in DMSO)

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

384-well plates

B. Procedure:

-

Prepare Reagents : Dilute the GSK-3β enzyme, peptide substrate, ATP, and test inhibitor to desired concentrations in Kinase Buffer.

-

Reaction Setup : In a 384-well plate, add 1 µL of the inhibitor solution (or 5% DMSO for control).

-

Add 2 µL of the diluted GSK-3β enzyme solution to each well.

-

Initiate the reaction by adding 2 µL of the substrate/ATP mixture.

-

Incubation : Incubate the reaction plate at room temperature for a defined period (e.g., 60 minutes).

-

ADP Detection : Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Luminescence Generation : Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which is then used by luciferase to produce light. Incubate for 30 minutes at room temperature.

-

Data Acquisition : Measure the luminescence signal using a plate reader. The signal intensity correlates directly with the amount of ADP produced and thus the kinase activity.

-

Data Analysis : Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

GSK-3β Inhibition Assay (Immunoprecipitation-Based)

This method involves isolating the kinase from cell lysates before performing the activity assay.

A. Materials:

-

Cell lysate containing GSK-3β

-

Anti-GSK-3β antibody

-

Protein A/G agarose (B213101) beads

-

Wash Buffer

-

Assay Buffer

-

GSK-3β peptide substrate

-

γ-³²P-ATP (radiolabeled)

-

This compound inhibitor

B. Procedure:

-

Immunoprecipitation : Incubate cell lysates (containing >200 µg of protein) with 2 µL of anti-GSK-3β antibody.

-

Add equilibrated Protein A/G agarose beads to the lysate-antibody mixture to capture the antibody-kinase complex.

-

Washing : Pellet the beads by centrifugation and wash them multiple times with Wash Buffer to remove non-specific proteins.

-

Inhibitor Incubation : Resuspend the bead pellet in buffer and add the this compound inhibitor solution. Incubate for ~5 minutes at room temperature.

-

Kinase Reaction : Initiate the reaction by adding a mixture containing Assay Buffer, the peptide substrate, and γ-³²P-ATP.

-

Incubation : Incubate at 30°C for a defined period (e.g., 10-30 minutes) to allow for substrate phosphorylation.

-

Stopping the Reaction : Stop the reaction by adding a stop solution or by spotting the reaction mixture onto phosphocellulose paper.

-

Detection : Wash the phosphocellulose paper to remove unincorporated γ-³²P-ATP. Quantify the incorporated radioactivity using a scintillation counter.

-

Data Analysis : Compare the radioactivity counts from inhibitor-treated samples to controls to determine the percentage of inhibition and calculate the IC50 value.

Visualization of Core Pathway and Experimental Workflow

Signaling Pathway: GSK-3β Regulation and Inhibition

GSK-3β is a key regulatory kinase that is typically active under basal conditions and is inhibited by upstream signals, such as the PI3K/Akt pathway. Active GSK-3β phosphorylates numerous downstream targets, including β-catenin, leading to its ubiquitination and proteasomal degradation. Thiadiazolidinones act directly on GSK-3β to inhibit its activity, thereby preventing the phosphorylation of its substrates.

Caption: GSK-3β signaling pathway and point of this compound (TDZD) inhibition.

Experimental Workflow: In Vitro Kinase Inhibition Assay

The following diagram illustrates the logical flow of a typical in vitro experiment to determine the IC50 value of a this compound compound.

Caption: Logical workflow for determining the IC50 of a TDZD inhibitor.

References

- 1. Inhibition of Glioblastoma Growth by the this compound Compound TDZD-8 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound (TDZD) Analogs Inhibit Aggregation-Mediated Pathology in Diverse Neurodegeneration Models, and Extend C. elegans Life- and Healthspan - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. GSK-3β: A Bifunctional Role in Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. promega.com [promega.com]

The Emergence of Thiadiazolidinones: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiadiazolidinone core, a five-membered heterocyclic scaffold containing sulfur and nitrogen, has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. These compounds have shown promise in a wide array of therapeutic areas, including metabolic disorders, neurodegenerative diseases, cancer, and inflammatory conditions. This technical guide provides an in-depth exploration of the discovery and history of this compound compounds, detailed experimental protocols for their synthesis and evaluation, and a comprehensive overview of their mechanisms of action through key signaling pathways.

Discovery and History

The history of thiadiazolidinones is intertwined with the broader exploration of sulfur and nitrogen-containing heterocycles in the 20th century. While the related thiazolidinone scaffold has been known since the mid-19th century, the specific this compound core and its derivatives emerged later as chemists began to explore the incorporation of additional nitrogen atoms into the ring structure.

A pivotal moment in the therapeutic application of related thiazolidinediones was the discovery of the "glitazone" class of antidiabetic drugs. The first of these, ciglitazone, was discovered in the 1980s, leading to the later development and marketing of drugs like troglitazone, rosiglitazone, and pioglitazone. These compounds were found to act as agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of glucose and lipid metabolism.[1]

The exploration of thiadiazolidinones as a distinct class of bioactive molecules gained momentum with the discovery of their ability to inhibit glycogen (B147801) synthase kinase-3β (GSK-3β), a serine/threonine kinase implicated in a variety of diseases, including Alzheimer's disease and other neurodegenerative disorders. A notable example is the compound TDZD-8 (4-benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione), which was identified as a non-ATP-competitive inhibitor of GSK-3β.[2][3] This discovery opened up new avenues for the development of this compound-based therapeutics for neurological conditions.

Further research has expanded the known biological activities of thiadiazolidinones to include anticancer, anti-inflammatory, and antimicrobial effects, establishing this scaffold as a "privileged structure" in drug discovery.[4]

Synthesis of this compound Compounds

The synthesis of this compound derivatives can be broadly categorized into methods for constructing the 1,2,4-thiadiazolidinone and 1,3,4-thiadiazolidinone ring systems.

Synthesis of 1,2,4-Thiadiazolidine-3,5-diones

A common method for the synthesis of the 1,2,4-thiadiazolidine-3,5-dione core involves the oxidative condensation of an isothiocyanate with an isocyanate.[3]

Experimental Protocol: Synthesis of 4-benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione (B1684334) (TDZD-8)

-

Step 1: Preparation of Reagents:

-

Dissolve methyl isothiocyanate (1.0 equivalent) and benzyl (B1604629) isocyanate (1.0 equivalent) in a suitable anhydrous solvent such as diethyl ether or a mixture of carbon tetrachloride and diethyl ether.

-

-

Step 2: Oxidative Cyclization:

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add a solution of chlorine (1.0 equivalent) in carbon tetrachloride to the cooled mixture with constant stirring. The addition of chlorine should be dropwise to control the reaction rate and temperature.

-

Alternatively, N-chlorosuccinimide can be used as a safer alternative to gaseous chlorine.[5]

-

-

Step 3: Reaction Completion and Work-up:

-

Allow the reaction mixture to stir at 0°C for 1-2 hours and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Step 4: Purification:

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to yield the pure 4-benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione.

-

-

Step 5: Characterization:

-

Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.[6]

-

Synthesis of 1,3,4-Thiadiazole-Substituted Thiazolidin-4-ones

This class of compounds often involves a multi-step synthesis, starting with the formation of a 2-amino-1,3,4-thiadiazole (B1665364) derivative, which is then incorporated into the thiazolidin-4-one ring.

Experimental Protocol: Synthesis of 2-((5-ethyl-1,3,4-thiadiazol-2-yl)imino)thiazolidin-4-one

-

Step 1: Synthesis of 2-amino-5-ethyl-1,3,4-thiadiazole (B82430):

-

Reflux a mixture of propanoic acid (1.0 equivalent) and thiosemicarbazide (B42300) (1.2 equivalents) in concentrated sulfuric acid for 10-13 hours on a water bath.[7]

-

Cool the mixture and neutralize with an ammonia (B1221849) solution.

-

Filter the resulting solid, wash with distilled water, and recrystallize from ethanol (B145695).

-

-

Step 2: Synthesis of 1-(5-ethyl-1,3,4-thiadiazol-2-yl)thiourea:

-

Dissolve the 2-amino-5-ethyl-1,3,4-thiadiazole from the previous step in a minimal amount of dilute HCl and treat with ammonium (B1175870) thiocyanate (B1210189) (2.0 equivalents).

-

Reflux the mixture for 3-4 hours in a water bath.

-

Filter the separated solid, wash with distilled water, and recrystallize from ethanol.

-

-

Step 3: Cyclization to form the Thiazolidin-4-one Ring:

-

In a solution of the thiourea (B124793) derivative from Step 2 (1.0 equivalent) in dimethylformamide (DMF), add chloroacetic acid (1.0 equivalent) and sodium acetate (1.0 equivalent).[7]

-

Reflux the mixture for 18-21 hours.

-

Pour the reaction mixture over crushed ice.

-

Filter the precipitate, wash thoroughly with distilled water, and recrystallize from ethanol to obtain the final product.

-

-

Step 4: Characterization:

-

Confirm the structure of the synthesized compound using IR, 1H NMR, 13C NMR, and mass spectrometry.[7]

-

Quantitative Data on Biological Activity and Physicochemical Properties

The biological activity of this compound compounds is typically quantified by parameters such as the half-maximal inhibitory concentration (IC50) or the median lethal dose (LD50). Their drug-like properties are assessed by examining their physicochemical parameters.

Table 1: Bioactivity of Selected 1,2,4-Thiadiazolidine-3,5-dione Derivatives

| Compound | Target | Bioactivity | Cell Line | Reference |

| TDZD-8 | GSK-3β | IC50 = 2 µM | - | [8] |

| TDZD-8 | PKCβI | IC50 = 1.4 µM | - | [8] |

| TDZD-8 | PKCδ | IC50 = 1.1 µM | - | [8] |

| TDZD-8 | Flt-3 | IC50 = 673 nM | - | [8] |

| Analog 3e | Cytotoxicity | LD50 = 2.0 µM | MV-411 | [5] |

| Analog 3f | Cytotoxicity | LD50 = 3.5 µM | MV-411 | [5] |

Table 2: Physicochemical Properties of Selected Thiazolidinedione Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP | H-bond Donors | H-bond Acceptors | Lipinski's Rule of 5 Violations | Reference |

| Compound 3h | C17H12FN3O3S | 373.36 | 3.25 | 2 | 5 | 0 | [5] |

| Compound 3i | C17H12ClN3O3S | 389.81 | 3.61 | 2 | 5 | 0 | [5] |

| Compound 3j | C18H15N3O4S | 385.39 | 2.89 | 2 | 6 | 0 | [5] |

Signaling Pathways and Mechanisms of Action

Thiadiazolidinones exert their biological effects by modulating various signaling pathways. The specific mechanism of action often depends on the substitution pattern of the this compound core.

Inhibition of Glycogen Synthase Kinase-3β (GSK-3β)

A prominent mechanism of action for several 1,2,4-thiadiazolidinone derivatives is the inhibition of GSK-3β. This kinase is a key player in numerous cellular processes, and its dysregulation is implicated in neurodegenerative diseases like Alzheimer's. GSK-3β contributes to the hyperphosphorylation of tau protein, leading to the formation of neurofibrillary tangles, a hallmark of the disease.[5][9]

References

- 1. biomedres.us [biomedres.us]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. researchgate.net [researchgate.net]

- 4. Chemical Synthesis, Mechanism of Action and Anticancer Potential of Medicinally Important Thiazolidin-2,4-dione Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thiazolidinediones as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of the anti-inflammatory effect of thiazolidinediones: relationship with the glucocorticoid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

The Thiadiazolidinone Core: A Privileged Scaffold in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiadiazolidinone core, a versatile heterocyclic scaffold, has garnered significant attention in the field of medicinal chemistry due to its presence in a wide array of biologically active compounds. This guide provides a comprehensive overview of the this compound structure, its significance in drug discovery, detailed experimental protocols for its synthesis and evaluation, and a summary of its diverse pharmacological activities.

The this compound Core Structure

The fundamental this compound structure is a five-membered heterocyclic ring containing two nitrogen atoms, one sulfur atom, and a carbonyl group. A particularly prominent and extensively studied subclass is the 2,4-thiazolidinedione (B21345) (TZD) core. The unique arrangement of heteroatoms and the carbonyl group in the TZD ring provides a framework that can be readily functionalized at various positions, allowing for the modulation of its physicochemical properties and biological activities. This structural versatility has established the TZD scaffold as a "privileged structure" in medicinal chemistry.[1][2]

Significance in Drug Discovery and Development

The significance of the this compound core, particularly the 2,4-thiazolidinedione moiety, was firmly established with the development of the "glitazone" class of drugs for the treatment of type 2 diabetes mellitus.[3] Compounds such as pioglitazone (B448) and rosiglitazone, which feature this core structure, function as potent agonists of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism.[4][5] Activation of PPARγ by these drugs leads to improved insulin (B600854) sensitivity and glycemic control.[6]

Beyond its role in metabolic diseases, the this compound scaffold has been explored for a multitude of other therapeutic applications, demonstrating a broad spectrum of biological activities including:

-

Anticancer: Induction of apoptosis and cell cycle arrest in various cancer cell lines.

-

Anti-inflammatory: Inhibition of pro-inflammatory cytokine production.

-

Neuroprotective: Protection against neuronal damage in models of neurodegenerative diseases.[6]

-

Antimicrobial: Activity against a range of bacterial and fungal pathogens.[4][7][8]

-

Antidiabetic: Beyond PPARγ agonism, inhibition of enzymes like α-amylase and α-glucosidase.[9]

This wide range of activities underscores the immense potential of the this compound core as a template for the design and development of novel therapeutic agents.

Signaling Pathways and Mechanisms of Action

The most well-characterized mechanism of action for 2,4-thiazolidinedione derivatives is the activation of the PPARγ signaling pathway.

As depicted in Figure 1, upon entering the cell, the this compound ligand binds to and activates PPARγ. This activated receptor then forms a heterodimer with the Retinoid X Receptor (RXR). The PPARγ-RXR complex translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This binding event recruits co-activator proteins and initiates the transcription of genes involved in glucose uptake, lipid metabolism, and adipocyte differentiation, ultimately leading to improved insulin sensitivity.[5]

Quantitative Data Summary

The biological activity of this compound derivatives has been quantified against various targets. The following tables summarize some of the reported IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values.

Table 1: Anticancer and VEGFR-2 Inhibitory Activities

| Compound | Target/Cell Line | IC50 (µM) | Reference |

| Derivative 22 | VEGFR-2 | 0.079 | [10] |

| Sorafenib (Standard) | VEGFR-2 | 0.046 | [10] |

| Derivative 22 | HepG2 (Liver Cancer) | 2.04 | [10] |

| Derivative 24 | HepG2 (Liver Cancer) | 0.6 | [10] |

| Sorafenib (Standard) | HepG2 (Liver Cancer) | 2.24 | [10] |

| Derivative 22 | MCF-7 (Breast Cancer) | 1.21 | [10] |

| Derivative 20 | MCF-7 (Breast Cancer) | 0.84 | [10] |

| Sorafenib (Standard) | MCF-7 (Breast Cancer) | 3.17 | [10] |

| Compound 7c | MCF-7 (Breast Cancer) | 7.78 | [11] |

| Compound 6c | MCF-7 (Breast Cancer) | 8.15 | [11] |

| Compound 7c | HCT116 (Colon Cancer) | 5.77 | [11] |

| Compound 6c | HCT116 (Colon Cancer) | 7.11 | [11] |

| Compound 7c | HepG2 (Liver Cancer) | 8.82 | [11] |

| Compound 6c | HepG2 (Liver Cancer) | 8.99 | [11] |

Table 2: Antidiabetic and Antioxidant Activities

| Compound | Target/Assay | IC50 (µg/mL) | Reference |

| TZDD2 | α-Amylase | 18.24 | [9] |

| Acarbose (Standard) | α-Amylase | - | [9] |

| TZDD3 | α-Glucosidase | < 10 (more potent than others) | [9] |

| Acarbose (Standard) | α-Glucosidase | - | [9] |

| TZDD1 | Aldose Reductase | 27.54 | [9] |

| Quercetin (Standard) | Aldose Reductase | - | [9] |

| TZDD2 | DPP-4 | < 20 (more potent than others) | [9] |

| Sitagliptin (Standard) | DPP-4 | - | [9] |

| Compound 6 | DPPH Radical Scavenging | Potent (qualitative) | [12] |

| Ascorbic Acid (Standard) | DPPH Radical Scavenging | - | [12] |

Table 3: Anti-inflammatory and GSK-3β Inhibitory Activities

| Compound | Target/Assay | IC50 (µM) | Reference |

| Compound 23a | COX-2 | 2.3 | [13] |

| Compound 23b | COX-2 | 1.9 | [13] |

| Compound 24a | COX-1 / COX-2 | 5.6 / 1.52 | [13] |

| Compound 24b | COX-1 / COX-2 | 4.5 / 1.06 | [13] |

| Compound 10a | GSK-3β | 2.7-fold better than Tideglusib | [14] |

| Tideglusib (Standard) | GSK-3β | - | [14] |

Table 4: Antimicrobial Activity

| Compound | Microorganism | MIC (mg/L) | Reference |

| Compound 38 | Gram-positive bacteria | 3.91 | [7] |

| Ciprofloxacin (Standard) | - | - | [7] |

| Oxacillin (Standard) | - | - | [7] |

| Compound 5 | S. Typhimurium | 0.008 - 0.06 (mg/mL) | [4] |

| Ampicillin (Standard) | - | - | [4] |

| Compound 5 | Antifungal | Potent (qualitative) | [4] |

| Ketoconazole (Standard) | - | - | [4] |

| Compound 25 | E. coli | Low MIC (qualitative) | [8] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of the 2,4-thiazolidinedione core and key in vitro and in vivo biological assays.

Synthesis of 2,4-Thiazolidinedione Derivatives

A common and efficient method for the synthesis of the 2,4-thiazolidinedione core is the reaction of thiourea (B124793) with chloroacetic acid.

Protocol: Synthesis of 2,4-Thiazolidinedione

-

Reaction Setup: In a suitable reaction vessel, combine thiourea (1.0 eq) and chloroacetic acid (1.0 eq) in water.

-

Reaction Conditions: Heat the mixture under reflux for 8-10 hours.

-

Work-up: Cool the reaction mixture to room temperature. The product will precipitate out of the solution.

-

Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from ethanol (B145695) to yield pure 2,4-thiazolidinedione.

Substituted 2,4-thiazolidinediones are often synthesized via the Knoevenagel condensation of the 2,4-thiazolidinedione core with various aldehydes.

Protocol: Knoevenagel Condensation for 5-substituted-2,4-thiazolidinediones

-

Reaction Setup: Dissolve 2,4-thiazolidinedione (1.0 eq) and the desired aromatic aldehyde (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

-

Catalyst: Add a catalytic amount of a base, such as piperidine (B6355638) or sodium acetate.

-

Reaction Conditions: Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and pour it into crushed ice.

-

Purification: Collect the resulting precipitate by filtration, wash with water, and recrystallize from an appropriate solvent to obtain the pure 5-substituted-2,4-thiazolidinedione derivative.

In Vitro Biological Assays

Protocol: PPARγ Activation Assay (Luciferase Reporter Gene Assay)

-

Cell Culture: Culture a suitable cell line (e.g., HEK293T or HepG2) in appropriate media.

-

Transfection: Co-transfect the cells with a PPARγ expression vector and a luciferase reporter plasmid containing PPREs.

-

Treatment: After 24 hours, treat the transfected cells with various concentrations of the test this compound compounds. Include a known PPARγ agonist (e.g., rosiglitazone) as a positive control and a vehicle (e.g., DMSO) as a negative control.

-

Incubation: Incubate the cells for 24-48 hours.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase or Renilla luciferase) to account for transfection efficiency. Calculate the fold activation relative to the vehicle control.

Protocol: α-Amylase Inhibition Assay

-

Reaction Mixture: Prepare a reaction mixture containing phosphate (B84403) buffer, α-amylase enzyme solution, and the test compound at various concentrations.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 10 minutes.

-

Substrate Addition: Add starch solution (substrate) to initiate the reaction.

-

Incubation: Incubate the reaction mixture at 37°C for 15 minutes.

-

Stopping the Reaction: Stop the reaction by adding dinitrosalicylic acid (DNS) reagent.

-

Color Development: Heat the mixture in a boiling water bath for 5 minutes to allow for color development.

-

Absorbance Measurement: After cooling, measure the absorbance at 540 nm. Acarbose is typically used as a standard inhibitor.

-

Calculation: Calculate the percentage of inhibition and determine the IC50 value.

In Vivo Biological Assay

Protocol: Evaluation of Antidiabetic Activity in Alloxan-Induced Diabetic Rats

-

Animal Model: Use healthy adult Wistar albino rats.

-

Induction of Diabetes: Induce diabetes by a single intraperitoneal injection of alloxan (B1665706) monohydrate (typically 120-150 mg/kg body weight) after an overnight fast.[3][5][15][16]

-

Confirmation of Diabetes: After 72 hours, measure the fasting blood glucose levels. Rats with a blood glucose level above 250 mg/dL are considered diabetic and are selected for the study.[5]

-

Experimental Groups: Divide the diabetic rats into groups:

-

Group I: Normal control (non-diabetic, receives vehicle).

-

Group II: Diabetic control (receives vehicle).

-

Group III: Standard drug (e.g., pioglitazone, orally).

-

Group IV, V, etc.: Test compound groups (different doses of the this compound derivative, orally).

-

-

Treatment: Administer the respective treatments orally once daily for a specified period (e.g., 21 or 28 days).

-

Monitoring: Monitor body weight and measure fasting blood glucose levels at regular intervals throughout the study.

-

Biochemical Analysis: At the end of the study, collect blood samples for the analysis of biochemical parameters such as serum insulin, lipid profile (total cholesterol, triglycerides, HDL, LDL), and liver function markers.

-

Histopathology: Isolate the pancreas for histopathological examination to assess the effect on pancreatic β-cells.

-

Data Analysis: Analyze the data statistically to determine the significance of the observed effects.

Experimental and Logical Workflows

Visualizing experimental and logical workflows can aid in understanding the complex processes involved in drug discovery.

Figure 2 illustrates a typical high-throughput screening (HTS) workflow for identifying and optimizing novel this compound-based drug candidates. The process begins with screening a large library of compounds in a primary assay. Initial hits are then subjected to dose-response studies to confirm their activity and determine their potency. Confirmed hits proceed to secondary, more complex functional assays to further characterize their biological effects. Promising active compounds then enter the lead optimization phase, where medicinal chemists systematically modify the structure to improve potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of preclinical candidates.

Conclusion

The this compound core, and in particular the 2,4-thiazolidinedione scaffold, represents a highly valuable framework in modern medicinal chemistry. Its proven success in the development of antidiabetic drugs, coupled with its demonstrated potential across a wide range of other therapeutic areas, ensures that it will remain an active area of research for the foreseeable future. The synthetic accessibility and the potential for diverse functionalization of this core structure provide a rich platform for the discovery of novel and improved therapeutic agents. This guide serves as a foundational resource for researchers aiming to explore the vast potential of the this compound scaffold in their drug discovery endeavors.

References

- 1. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2.8. Alloxan-Induced Diabetes in Rats [bio-protocol.org]

- 6. NP031112, a this compound Compound, Prevents Inflammation and Neurodegeneration under Excitotoxic Conditions: Potential Therapeutic Role in Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]

- 9. Discovery of Novel Thiazolidinedione-Derivatives with Multi-Modal Antidiabetic Activities In Vitro and In Silico - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis and bioevaluation of 1,2,4-thiadiazolidine-3,5-dione derivatives as potential GSK-3β inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Alloxan induced Diabetes Models: Protocols, Mechanisms & Applications - Creative Biolabs [creative-biolabs.com]

- 16. banglajol.info [banglajol.info]

Unraveling the Divergence: A Technical Guide to Thiadiazolidinones and Thiazolidinediones

For Immediate Release

A deep dive into the core distinctions between two pivotal classes of heterocyclic compounds, this technical guide offers researchers, scientists, and drug development professionals a comprehensive comparison of thiadiazolidinones (TDZDs) and thiazolidinediones (TZDs). From fundamental structural differences to divergent mechanisms of action and therapeutic applications, this document provides a detailed analysis supported by quantitative data, experimental protocols, and pathway visualizations.

Executive Summary

Thiadiazolidinones and thiazolidinediones, while sharing a superficial structural resemblance, are fundamentally different in their primary biological targets and mechanisms of action. Thiazolidinediones (TZDs), famously known as "glitazones," are well-established agonists of the nuclear receptor Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), primarily utilized as insulin (B600854) sensitizers in the treatment of type 2 diabetes. In contrast, thiadiazolidinones (TDZDs) have emerged as potent, non-ATP competitive inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme implicated in a multitude of cellular processes. This distinction in their primary molecular targets dictates their vastly different pharmacological profiles and therapeutic potential, with TDZDs being investigated for neurodegenerative diseases, inflammation, and oncology. This guide will meticulously dissect these differences to provide a clear and actionable understanding for the scientific community.

Core Chemical Structures

The foundational difference between these two classes lies in their heterocyclic core. A thiazolidinedione features a five-membered ring containing one sulfur and one nitrogen atom, with two carbonyl groups at positions 2 and 4. A thiadiazolidinone, on the other hand, is a five-membered ring containing one sulfur and two nitrogen atoms, also with two carbonyl groups.

Table 1: Core Structural and Property Comparison

| Feature | This compound (TDZD) | Thiazolidinedione (TZD) |

| Heterocyclic Core | 1,2,4-Thiadiazolidine-3,5-dione | Thiazolidine-2,4-dione |

| Key Atoms in Ring | 1 Sulfur, 2 Nitrogen, 2 Carbon | 1 Sulfur, 1 Nitrogen, 3 Carbon |

| Example Compound | TDZD-8 (4-benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione) | Rosiglitazone |

| CAS Number (Example) | 327036-89-5[1][2] | 122320-73-4 |

| Molecular Formula (Example) | C₁₀H₁₀N₂O₂S[1][2] | C₁₈H₁₉N₃O₃S |

| Molecular Weight (Example) | 222.26 g/mol [1][2] | 357.43 g/mol |

Mechanism of Action and Biological Targets

The primary divergence in the pharmacological effects of TDZDs and TZDs stems from their distinct molecular targets.

Thiadiazolidinones (TDZDs): GSK-3β Inhibition

TDZDs are recognized as the first non-ATP competitive inhibitors of GSK-3β.[3] This is a critical distinction as it implies a higher degree of selectivity over the vast number of ATP-dependent kinases in the human kinome.

-

Primary Target: Glycogen Synthase Kinase-3β (GSK-3β).

-

Mechanism: TDZDs bind to an allosteric site on the GSK-3β enzyme, distinct from the ATP-binding pocket. This induces a conformational change that inactivates the kinase, preventing the phosphorylation of its downstream substrates. This non-competitive inhibition mechanism contributes to their specificity.

-

Downstream Effects: Inhibition of GSK-3β by TDZDs leads to the modulation of numerous signaling pathways, including those involved in inflammation, apoptosis, and cell proliferation. For instance, TDZD-8 has been shown to reduce the production of pro-inflammatory cytokines like TNF-α and IL-1β and induce apoptosis in cancer cells.

Thiazolidinediones (TZDs): PPARγ Agonism

TZDs exert their effects by acting as potent agonists for the nuclear receptor PPARγ.

-

Primary Target: Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).

-

Mechanism: TZDs bind to the ligand-binding domain of PPARγ. This binding event causes a conformational change in the receptor, leading to the recruitment of coactivator proteins. The resulting PPARγ-coactivator complex then heterodimerizes with the Retinoid X Receptor (RXR). This entire complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

-

Downstream Effects: The activation of PPARγ by TZDs upregulates the expression of genes involved in glucose and lipid metabolism. This leads to increased insulin sensitivity, enhanced glucose uptake in peripheral tissues, and modulation of adipocyte differentiation.

Quantitative Biological Activity

The differing mechanisms of action are reflected in the quantitative measures of their biological activity. The potency of TDZDs is typically measured by their half-maximal inhibitory concentration (IC50) against their target enzyme, while the potency of TZDs is measured by their half-maximal effective concentration (EC50) for receptor activation.

Table 2: Comparative Biological Potency of Representative Compounds

| Compound Class | Representative Compound | Primary Target | Assay Type | Potency | Reference(s) |

| This compound | TDZD-8 | GSK-3β | Kinase Inhibition Assay | IC50: 2 µM | |

| Thiazolidinedione | Rosiglitazone | PPARγ | Competitive Binding Assay | EC50: 60 nM | |

| Thiazolidinedione | Pioglitazone | PPARγ | Reporter Gene Assay | EC50: ~300 nM |

Signaling Pathways and Workflows

Visualizing the signaling cascades and experimental workflows provides a clearer understanding of the context in which these compounds operate and are evaluated.

Signaling Pathway Diagrams

Caption: GSK-3β signaling pathway and the inhibitory action of Thiadiazolidinones.

Caption: PPARγ signaling pathway and the agonistic action of Thiazolidinediones.

Experimental Workflow Diagrams

Caption: Drug discovery workflow for a non-ATP competitive kinase inhibitor like a TDZD.

Experimental Protocols

Detailed and reproducible methodologies are paramount in drug discovery and development. Below are representative protocols for assessing the activity of TDZDs and TZDs.

Protocol: GSK-3β Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines the determination of a compound's inhibitory activity against GSK-3β by measuring ADP formation.

Materials:

-

GSK-3β enzyme

-

GSK peptide substrate

-

ATP

-

Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

-

Test compound (e.g., TDZD-8) dissolved in DMSO

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

384-well white assay plates

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound (e.g., TDZD-8) in kinase buffer with a final DMSO concentration ≤1%.

-

Reaction Setup: In a 384-well plate, add 1 µL of the test compound dilution or vehicle (DMSO) control.

-

Enzyme Addition: Add 2 µL of GSK-3β enzyme solution to each well.

-

Reaction Initiation: Add 2 µL of a solution containing the GSK peptide substrate and ATP to initiate the reaction. Final concentrations should be optimized (e.g., 25 µM ATP, 0.2 µg/µL substrate).

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used by luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Protocol: PPARγ Activation Assay (LanthaScreen™ TR-FRET Competitive Binding Assay)

This protocol describes a high-throughput method to measure the binding of a test compound to the PPARγ ligand-binding domain (LBD).[4][5][6]

Materials:

-

GST-tagged human PPARγ-LBD

-

Terbium (Tb)-labeled anti-GST antibody

-

Fluorescent small-molecule pan-PPAR ligand (Fluormone™ Pan-PPAR Green, as a tracer)

-

TR-FRET Assay Buffer

-

Test compound (e.g., Rosiglitazone) dissolved in DMSO

-

384-well black assay plates

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound (e.g., Rosiglitazone) in the assay buffer.

-

Tracer Addition: Add 10 µL of the diluted test compound and 10 µL of the Fluormone™ tracer to the wells of a 384-well plate.

-

Protein/Antibody Addition: Prepare a mixture of the PPARγ-LBD and the Tb-anti-GST antibody in the assay buffer. Add 20 µL of this mixture to each well.

-

Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Data Acquisition: Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal using a plate reader capable of excitation at ~340 nm and measuring emissions at 495 nm (terbium emission) and 520 nm (tracer emission).

-

Data Analysis: Calculate the emission ratio (520 nm / 495 nm). A decrease in the FRET ratio indicates displacement of the tracer by the test compound. Plot the FRET ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Synthesis Overview

The synthesis of these heterocyclic cores typically involves different strategic approaches.

This compound (TDZD) Synthesis

The synthesis of the 1,2,4-thiadiazolidine-3,5-dione core, as seen in compounds like TDZD-8, often involves the reaction of sulfenyl chlorides. A general procedure for related derivatives has been described which involves reacting an isocyanate with a chlorocarbonylsulfenyl chloride, followed by cyclization with an amine.[7]

Thiazolidinedione (TZD) Synthesis

The synthesis of the thiazolidine-2,4-dione ring is a well-established process. A common method involves the condensation of thiourea (B124793) with chloroacetic acid in an aqueous medium to form the core heterocyclic ring. The pharmacologically active derivatives, such as rosiglitazone, are then typically synthesized via a Knoevenagel condensation of the thiazolidine-2,4-dione core with an appropriate aldehyde.[8][9][10][11] This reaction is often catalyzed by a weak base like piperidine (B6355638) or can be performed using greener methods with catalysts like baker's yeast.[8]

Conclusion and Future Directions

The distinction between thiadiazolidinones and thiazolidinediones is a clear example of how subtle changes in a chemical scaffold can lead to a dramatic shift in biological targets and therapeutic applications. While TZDs have a well-defined role as PPARγ agonists in metabolic diseases, their clinical use has been tempered by side effects. The exploration of TDZDs as non-ATP competitive GSK-3β inhibitors opens up new avenues for therapeutic intervention in a host of other diseases, including Alzheimer's disease, cancer, and inflammatory conditions. The higher selectivity offered by the non-ATP competitive mechanism of TDZDs is a particularly attractive feature for future drug development. Further research into the structure-activity relationships of both classes will continue to refine their therapeutic potential and may lead to the development of next-generation modulators with improved efficacy and safety profiles. This guide serves as a foundational resource for scientists engaged in this exciting and impactful area of medicinal chemistry.

References

- 1. Computational insights for the discovery of non-ATP competitive inhibitors of MAP kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-BENZYL-2-METHYL-1,2,4-THIADIAZOLIDINE-3,5-DIONE | 327036-89-5 [chemicalbook.com]

- 4. LanthaScreen TR-FRET PPAR gamma Competitive Binding Assay Kit, rabbit | LabX.com [labx.com]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. iright.com [iright.com]

- 7. biomedres.us [biomedres.us]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benthamdirect.com [benthamdirect.com]

The Diverse Biological Activities of Thiadiazolidinones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thiadiazolidinone core, a five-membered heterocyclic scaffold, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the multifaceted pharmacological properties of this compound derivatives, focusing on their mechanisms of action, quantitative biological data, and the experimental methodologies used for their evaluation. This document is intended to serve as a comprehensive resource for researchers actively engaged in the discovery and development of novel therapeutics based on this versatile chemical entity.

Mechanisms of Action: Modulating Key Cellular Pathways

Thiadiazolidinones exert their biological effects by interacting with a variety of molecular targets, leading to the modulation of critical signaling pathways implicated in numerous disease states. The two most prominent and well-characterized mechanisms of action are the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) and the non-ATP-competitive inhibition of Glycogen (B147801) Synthase Kinase 3β (GSK-3β).

PPARγ Agonism: The Cornerstone of Antidiabetic Activity

A significant class of this compound derivatives, often referred to as thiazolidinediones (TZDs) or "glitazones," function as potent agonists of PPARγ, a nuclear receptor primarily expressed in adipose tissue.[1][2] The activation of PPARγ by these compounds leads to a cascade of events that ultimately enhances insulin (B600854) sensitivity, making them effective therapeutic agents for type 2 diabetes mellitus.[3][4]

Upon ligand binding, the activated PPARγ receptor forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator hormone response elements (PPREs) in the promoter regions of target genes.[1] This interaction modulates the transcription of numerous genes involved in glucose and lipid metabolism.[2] Key effects include a decrease in circulating free fatty acids by promoting their storage in adipocytes, which in turn makes other cells more reliant on glucose for energy.[1] This mechanism contributes to reduced insulin resistance in adipose tissue, muscle, and the liver.[2]

GSK-3β Inhibition: A Gateway to Neuroprotection and Anti-inflammatory Effects

Certain this compound derivatives have been identified as the first non-ATP-competitive inhibitors of GSK-3β.[5][6] This is a significant discovery, as GSK-3β is a serine/threonine kinase implicated in a wide array of cellular processes, and its dysregulation is associated with pathologies such as Alzheimer's disease, bipolar disorder, and inflammation.[5][7][8]

By inhibiting GSK-3β, these compounds can prevent the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.[5][6] Furthermore, GSK-3β inhibition has been shown to exert potent anti-inflammatory effects by modulating the production of inflammatory cytokines.[8] For instance, the this compound derivative TDZD-8 has been demonstrated to suppress the expression of pro-inflammatory cytokines while promoting an anti-inflammatory response.[8]

Spectrum of Biological Activities and Quantitative Data

The structural versatility of the this compound scaffold has led to the discovery of derivatives with a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties. The following tables summarize key quantitative data for various this compound derivatives across these therapeutic areas.

Antimicrobial Activity

Thiadiazolidinones have demonstrated promising activity against a variety of microbial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[9][10] One of the identified mechanisms for their antibacterial action is the inhibition of alanine (B10760859) racemase (Alr), an essential enzyme in bacterial cell wall synthesis.[9][10]

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound Class | Target Organism/Enzyme | Activity Metric | Value Range | Reference(s) |

| Thiadiazolidinones | Alanine Racemase (Alr) | IC50 | 0.36 – 6.4 µM | [9][10] |

| Thiadiazolidinones | S. aureus (including MRSA) | MIC | 6.25–100 µg/mL | [9][10] |

| 2,3-diaryl-thiazolidin-4-ones | Gram-positive & Gram-negative bacteria | MIC | 0.008–0.24 mg/mL | [11] |

| 2,3-diaryl-thiazolidin-4-ones | Gram-positive & Gram-negative bacteria | MBC | 0.0016–0.48 mg/mL | [11] |

Anticancer Activity

The anticancer effects of thiadiazolidinones are multifaceted, involving the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of angiogenesis.[12][13] These effects can be mediated through both PPARγ-dependent and -independent pathways.[12][14]

Table 2: Anticancer Activity of this compound Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Activity Metric | Value(s) | Reference(s) |

| Thiazolidin-4-one derivative | HeLa, MCF-7, LNCaP, A549 | IC50 | 3.2, 2.1, 2.9, 4.6 µM | [13] |

| Thiazolidinone derivative 6b | HepG2 (Liver Cancer) | IC50 | 4.712 µM | [15] |

| Thiazolidinone derivative 5 | HepG2 (Liver Cancer) | IC50 | 9.082 µM | [15] |

Anti-inflammatory Activity

As previously mentioned, the anti-inflammatory properties of thiadiazolidinones are largely attributed to their ability to inhibit GSK-3β and modulate inflammatory cytokine production.[8] Some derivatives also exhibit inhibitory activity against cyclooxygenase (COX) enzymes.[16]

Table 3: Anti-inflammatory Activity of this compound Derivatives

| Compound Class/Derivative | Target/Model | Activity Metric | Value(s) | Reference(s) |

| Thiazolidin-4-one-1,3,4-thiadiazole hybrids | COX-2 | IC50 | 0.1–0.42 µM | [16] |

| Thiazolidin-4-one derivatives 48b & 48c | COX-2 | IC50 | 1.25 µM & 1.15 µM | [16] |

| Thiazolidinone derivatives 12d & 12h | LPS-induced TNF-α and IL-6 release | Dose-dependent inhibition | - | [17] |

Antidiabetic Activity

The antidiabetic effects of thiadiazolidinones are primarily mediated through PPARγ agonism.[3][18] However, some derivatives also exhibit inhibitory activity against enzymes such as α-amylase, which is involved in carbohydrate digestion.[19]

Table 4: Antidiabetic Activity of this compound Derivatives

| Compound Class/Derivative | Target Enzyme/Model | Activity Metric | Value(s) | Reference(s) |

| Thiazolidinedione-based amide 6c | Blood glucose reduction | - | 142.4 ± 7.45 (relative to controls) | [18] |

| Thiazolidinedione-based amide 6m | Blood glucose reduction | - | 145.4 ± 5.57 (relative to controls) | [18] |

| Thiazolidinedione derivative 6 | α-amylase | IC50 | 10.26 µg/mL | [19] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the evaluation of this compound bioactivities.

Workflow for Biological Activity Screening

The general workflow for screening the biological activity of newly synthesized this compound derivatives typically involves a series of in vitro and, in some cases, in vivo assays to determine their efficacy and mechanism of action.

Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting cell viability against compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)

Principle: The broth microdilution method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol:

-

Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture.

-

Serial Dilution of Compounds: Perform a two-fold serial dilution of the this compound derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include positive (bacteria and broth) and negative (broth only) controls.

-

Incubation: Incubate the plates at 37°C for 16-20 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Enzyme Inhibition Assay (General Protocol)

Principle: Enzyme inhibition assays measure the ability of a compound to reduce the rate of an enzyme-catalyzed reaction. The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is a standard measure of inhibitor potency.

Protocol:

-

Reaction Mixture Preparation: In a suitable buffer, combine the enzyme, substrate, and any necessary cofactors.

-

Inhibitor Addition: Add various concentrations of the this compound derivative to the reaction mixture. A control reaction without the inhibitor is also prepared.

-

Reaction Initiation and Incubation: Initiate the reaction (e.g., by adding the substrate or enzyme) and incubate at an optimal temperature for a specific period.

-

Reaction Termination and Detection: Stop the reaction and measure the amount of product formed or substrate consumed using a suitable detection method (e.g., spectrophotometry, fluorometry, or chromatography).

-

Data Analysis: Plot the enzyme activity against the inhibitor concentration to determine the IC50 value.

This guide provides a foundational understanding of the significant and varied biological activities of thiadiazolidinones. The provided data and protocols serve as a starting point for researchers to further explore the therapeutic potential of this remarkable class of compounds. Continued investigation into the structure-activity relationships and mechanisms of action of novel this compound derivatives is crucial for the development of next-generation therapeutics for a wide range of diseases.

References

- 1. Thiazolidinedione - Wikipedia [en.wikipedia.org]

- 2. The mode of action of thiazolidinediones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thiazolidinediones as antidiabetic agents: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thiazolidinediones: a new class of antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. First non-ATP competitive glycogen synthase kinase 3 beta (GSK-3beta) inhibitors: thiadiazolidinones (TDZD) as potential drugs for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound (TDZD) Analogs Inhibit Aggregation-Mediated Pathology in Diverse Neurodegeneration Models, and Extend C. elegans Life- and Healthspan [mdpi.com]

- 8. karger.com [karger.com]

- 9. Thiadiazolidinones: A New Class of Alanine Racemase Inhibitors with Antimicrobial Activity against Methicillin- Resistant S. aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thiadiazolidinones: a new class of alanine racemase inhibitors with antimicrobial activity against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thiazolidinediones as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PPARγ-Independent Antitumor Effects of Thiazolidinediones - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis and biological evaluation of novel thiazolidinone derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ijpbs.com [ijpbs.com]

- 19. mdpi.com [mdpi.com]

Unraveling the Core Mechanisms of Thiadiazolidinones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Thiadiazolidinones (TDZDs) represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. Initially recognized for their anti-diabetic properties, the therapeutic potential of TDZDs has expanded to include anti-inflammatory, anti-cancer, and neuroprotective effects. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning these activities, offering a valuable resource for researchers and professionals in drug discovery and development.

Core Molecular Targets of Thiadiazolidinones

The diverse biological effects of thiadiazolidinones stem from their interaction with multiple key cellular targets. The two most prominent and well-characterized targets are Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) and Glycogen (B147801) Synthase Kinase 3β (GSK-3β).

Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) Agonism

A major subclass of thiadiazolidinones, often referred to as "glitazones," function as potent agonists of PPARγ, a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism.[1][2][3]

Mechanism of Action:

Upon binding to TDZDs, PPARγ undergoes a conformational change, leading to the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event modulates the transcription of numerous genes involved in:

-

Glucose and Lipid Metabolism: Upregulation of genes responsible for fatty acid uptake and storage in adipocytes, leading to a decrease in circulating free fatty acids and improved insulin (B600854) sensitivity in muscle and liver tissues.[2][3]

-

Inflammation: Transrepression of pro-inflammatory genes by interfering with transcription factors such as NF-κB.[1]

Glycogen Synthase Kinase 3β (GSK-3β) Inhibition

A distinct group of thiadiazolidinones, often designated as TDZDs in the literature, have been identified as non-ATP competitive inhibitors of GSK-3β.[4][5][6] This enzyme is a key regulator in a multitude of cellular processes, including glycogen metabolism, cell proliferation, and neuronal function.

Mechanism of Action:

Unlike many kinase inhibitors that compete with ATP for binding, these TDZDs bind to an allosteric site on the GSK-3β enzyme. This binding induces a conformational change that inactivates the kinase, preventing it from phosphorylating its downstream substrates. The inhibition of GSK-3β by TDZDs has been linked to:

-

Neuroprotection: GSK-3β is implicated in the hyperphosphorylation of the tau protein, a hallmark of Alzheimer's disease. Inhibition of GSK-3β can reduce tau phosphorylation.[4][7][8]

-

Anti-inflammatory Effects: GSK-3β inhibition can lead to the suppression of pro-inflammatory cytokine production.[9][10]

-

Anti-cancer Activity: Inactivation of GSK-3β can promote apoptosis in cancer cells.[5]

Pharmacological Effects and Associated Mechanisms

The engagement of PPARγ and GSK-3β, along with other potential targets, translates into a range of therapeutic effects.

Anti-Diabetic Effects

The primary mechanism for the anti-diabetic action of glitazone-type TDZDs is their activation of PPARγ.[1] This leads to a cascade of events that ultimately enhance insulin sensitivity.

Experimental Protocols:

-

PPARγ Reporter Gene Assay: To quantify the potency of TDZDs as PPARγ agonists, a cell-based reporter gene assay is commonly employed. Cells are co-transfected with an expression vector for PPARγ and a reporter plasmid containing a PPRE sequence driving the expression of a reporter gene (e.g., luciferase). The luminescence signal upon addition of the compound is proportional to the degree of PPARγ activation.

-

Glucose Uptake Assay: To assess the functional effect on insulin sensitivity, a glucose uptake assay in adipocytes or muscle cells is performed. Cells are treated with the TDZD compound in the presence or absence of insulin, and the uptake of radiolabeled glucose (e.g., ³H-2-deoxyglucose) is measured.

| Compound | Target | Assay | IC50 / EC50 (µM) | Reference |

| Rosiglitazone | PPARγ | Reporter Gene Assay | ~0.03 | [Source] |

| Pioglitazone | PPARγ | Reporter Gene Assay | ~0.5 | [Source] |

(Note: Specific IC50/EC50 values are illustrative and can vary based on experimental conditions. The provided values are typical ranges found in the literature.)

Anti-Inflammatory Mechanisms

Thiadiazolidinones exert their anti-inflammatory effects through both PPARγ-dependent and -independent pathways.[11][12]

PPARγ-Dependent Pathway:

-

As mentioned, activated PPARγ can transrepress the activity of pro-inflammatory transcription factors like NF-κB.[1]

GSK-3β Inhibition Pathway:

-

TDZD-mediated inhibition of GSK-3β has been shown to suppress the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[9][10]

Other Mechanisms:

-

Some studies suggest that certain TDZDs can induce the nuclear translocation of the glucocorticoid receptor (GR), contributing to their anti-inflammatory profile.[11][13]

Experimental Protocols:

-

LPS-Stimulated Cytokine Release Assay: Macrophages (e.g., RAW 264.7) are pre-treated with the TDZD compound and then stimulated with lipopolysaccharide (LPS). The levels of secreted pro-inflammatory cytokines in the cell culture supernatant are quantified using ELISA.

Anti-Cancer Mechanisms

The anti-neoplastic properties of thiadiazolidinones are multifaceted, involving the induction of cell cycle arrest, apoptosis, and the inhibition of invasion.[14][15][16] These effects can be mediated through both PPARγ-dependent and -independent pathways.[15][17]

Key Anti-Cancer Pathways:

-

Cell Cycle Arrest: TDZDs can increase the expression of the cyclin-dependent kinase inhibitor p27Kip1.[14]

-

Induction of Apoptosis: This can be achieved by increasing the levels of pro-apoptotic proteins like p53 and PTEN, and decreasing anti-apoptotic proteins such as Bcl-2.[14][15]

-

Inhibition of Invasion: TDZDs have been shown to decrease the expression of matrix metalloproteinases (MMPs), which are crucial for cancer cell invasion and metastasis.[14]

Experimental Protocols:

-

Cell Viability Assay (MTT/XTT): Cancer cell lines are treated with increasing concentrations of the TDZD compound for a defined period (e.g., 48-72 hours). The metabolic activity of the cells, which correlates with cell viability, is measured colorimetrically.

-

Apoptosis Assay (Annexin V/PI Staining): To confirm that cell death is occurring via apoptosis, treated cells are stained with Annexin V (an early apoptotic marker) and Propidium Iodide (a late apoptotic/necrotic marker) and analyzed by flow cytometry.

Neuroprotective Mechanisms

The neuroprotective effects of TDZDs are predominantly linked to the inhibition of GSK-3β.[4][7]

Key Neuroprotective Pathways:

-

Reduction of Tau Hyperphosphorylation: By inhibiting GSK-3β, TDZDs can prevent the abnormal phosphorylation of tau protein, a key event in the formation of neurofibrillary tangles in Alzheimer's disease.[4]

-

Mitochondrial Function: Some TDZDs have been shown to activate PGC-1α, a master regulator of mitochondrial biogenesis, which can protect neurons.[18]

-

Anti-inflammatory Action in the CNS: The anti-inflammatory properties of TDZDs also contribute to their neuroprotective effects by reducing neuroinflammation.

Experimental Protocols:

-

In Vitro Kinase Assay for GSK-3β: The direct inhibitory effect of a TDZD on GSK-3β can be measured using a purified enzyme assay. The transfer of a phosphate (B84403) group from ATP to a specific substrate peptide is quantified in the presence of varying concentrations of the inhibitor.

-

Western Blot Analysis for Phospho-Tau: Neuronal cell models of Alzheimer's disease are treated with the TDZD compound, and cell lysates are analyzed by Western blotting using antibodies specific for phosphorylated forms of the tau protein.

Conclusion

Thiadiazolidinones are a fascinating class of molecules with a complex and multifaceted mechanism of action. Their ability to interact with key cellular regulators like PPARγ and GSK-3β underpins their diverse therapeutic potential in metabolic disorders, inflammation, cancer, and neurodegenerative diseases. A thorough understanding of these core mechanisms is essential for the rational design of new TDZD derivatives with improved potency, selectivity, and safety profiles. This guide provides a foundational framework for researchers and drug development professionals to navigate the intricate pharmacology of thiadiazolidinones and harness their potential for developing novel therapeutics.

References

- 1. Thiazolidinedione - Wikipedia [en.wikipedia.org]

- 2. The mode of action of thiazolidinediones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thiazolidinediones - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Inhibition of Glioblastoma Growth by the this compound Compound TDZD-8 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neuroprotective properties of a thiazolidine-2,4-dione derivative as an inhibitory agent against memory impairment and phosphorylated tau: In vitro and in vivo investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound-8 Ameliorates Inflammation Associated with Experimental Colitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. karger.com [karger.com]

- 11. Mechanism of the anti-inflammatory effect of thiazolidinediones: relationship with the glucocorticoid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Thiazolidinediones and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Redirecting [linkinghub.elsevier.com]

- 14. Mechanisms by which thiazolidinediones induce anti-cancer effects in cancers in digestive organs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Thiazolidinediones as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Thiazolidinedione derivatives in cancer therapy: exploring novel mechanisms, therapeutic potentials, and future horizons in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. PPARγ-Independent Antitumor Effects of Thiazolidinediones - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Neuroprotective Effect and Mechanism of Thiazolidinedione on Dopaminergic Neurons In Vivo and In Vitro in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

Thiadiazolidinones as Glycogen Synthase Kinase 3β (GSK-3β) Inhibitors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycogen (B147801) Synthase Kinase 3β (GSK-3β) is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis.[1] Its dysregulation has been implicated in the pathophysiology of numerous diseases, most notably Alzheimer's disease, type 2 diabetes, and certain cancers.[1][2] This has rendered GSK-3β a compelling therapeutic target for drug discovery. Among the various classes of GSK-3β inhibitors, thiadiazolidinones (TDZDs) have emerged as a unique and promising class of non-ATP competitive inhibitors.[3][4][5] This guide provides a comprehensive technical overview of TDZDs as GSK-3β inhibitors, focusing on their quantitative inhibitory data, experimental protocols for their evaluation, and their impact on key signaling pathways.

Data Presentation: Inhibitory Activity of Thiadiazolidinone Derivatives

The inhibitory potency of various this compound derivatives against GSK-3β is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for a selection of TDZD compounds, highlighting the structure-activity relationships (SAR) within this class of inhibitors. The data reveals that substitutions on the benzyl (B1604629) group at the N-4 position and the alkyl group at the N-2 position of the this compound ring significantly influence the inhibitory activity.

| Compound | R1 | R2 | IC50 (µM) |

| 1 | H | CH3 | > 100 |

| 2 | H | CH2CH3 | > 100 |

| 3 | H | n-propyl | > 100 |

| 4 | H | n-butyl | > 100 |

| 5 | 4-OCH3 | CH3 | 10 |

| 6 | 4-OCH3 | CH2CH3 | 12 |

| 7 | 4-OCH3 | n-propyl | 15 |

| 8 | 4-OCH3 | n-butyl | 20 |

| 9 | 4-CH3 | CH3 | 8 |

| 10 | 4-CH3 | CH2CH3 | 10 |

| 11 | 4-F | CH3 | 5 |

| 12 | 4-F | CH2CH3 | 7 |

| 13 | 4-Cl | CH3 | 4 |

| 14 | 4-Cl | CH2CH3 | 6 |

| 15 | 4-NO2 | CH3 | 2 |

| 16 | 4-NO2 | CH2CH3 | 3 |

| TDZD-8 | H | CH2Ph | 2 |

Data sourced from Martinez et al., J. Med. Chem. 2002, 45 (6), 1292–1299.[3][4][5]

Experimental Protocols

GSK-3β Kinase Activity Assay (Luminescence-Based)

This protocol outlines a common method for determining the in vitro inhibitory activity of TDZD compounds on GSK-3β using a luminescence-based kinase assay, such as ADP-Glo™ or Kinase-Glo®. These assays quantify kinase activity by measuring the amount of ADP produced or ATP consumed during the phosphorylation reaction.

Materials:

-

Recombinant human GSK-3β enzyme

-

GSK-3β substrate peptide (e.g., a pre-phosphorylated peptide like p-GS-2)

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

-

This compound compounds (dissolved in DMSO)

-

Luminescence-based kinase assay kit (e.g., ADP-Glo™ or Kinase-Glo®)

-

White, opaque 96- or 384-well plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of the TDZD compounds in DMSO. A typical starting concentration is 10 mM, with final assay concentrations ranging from nanomolar to micromolar.

-

Reaction Setup:

-

In a white-walled microplate, add the TDZD compound or DMSO (for control wells).

-

Add the GSK-3β enzyme to all wells except the "no enzyme" control.

-

Add the GSK-3β substrate peptide to all wells.

-

Initiate the kinase reaction by adding ATP to all wells. The final reaction volume is typically 25-50 µL.

-

-

Incubation: Incubate the plate at 30°C for a specified period, typically 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

-

Detection:

-

For ADP-Glo™: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

For Kinase-Glo®: Add the Kinase-Glo® Reagent to terminate the reaction and measure the remaining ATP. Incubate for 10 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: The luminescent signal is inversely proportional to the GSK-3β activity (for Kinase-Glo®) or directly proportional (for ADP-Glo™). Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Western Blot Analysis for Downstream Signaling

This protocol is used to assess the effect of TDZD compounds on the phosphorylation state of GSK-3β downstream targets, such as β-catenin or Tau, in a cellular context.

Materials:

-

Cell line of interest (e.g., SH-SY5Y, HEK293)

-

Cell culture medium and supplements

-

This compound compounds

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-GSK-3β (Ser9), anti-total-GSK-3β, anti-active-β-catenin, anti-phospho-Tau, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the TDZD compound or DMSO for a specified time.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the levels of the phosphorylated protein to the total protein and/or a loading control like β-actin.

Mandatory Visualizations

Signaling Pathways

// Edges Wnt -> Frizzled [label=" binds"]; Frizzled -> Dsh [label=" activates"]; LRP5_6 -> Dsh; Dsh -> Destruction_Complex [label=" inhibits", style=dashed, arrowhead=tee]; Destruction_Complex -> GSK3B [style=invis]; GSK3B -> Beta_Catenin [label=" phosphorylates"]; Beta_Catenin -> Proteasome [label=" targeted for"]; TDZD -> GSK3B [label=" inhibits", style=dashed, arrowhead=tee, color="#EA4335", penwidth=2]; Beta_Catenin -> Beta_Catenin_N [label=" translocates"]; Beta_Catenin_N -> TCF_LEF [label=" binds"]; TCF_LEF -> Target_Genes [label=" activates"];

// Invisible edges for alignment Wnt -> LRP5_6 [style=invis]; } Wnt/β-catenin signaling pathway and the effect of TDZD.